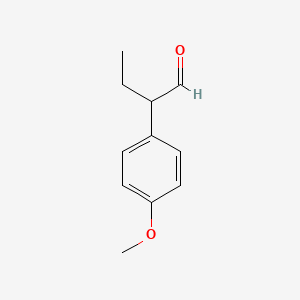

2-(4-Methoxyphenyl)butanal

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)butanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-9(8-12)10-4-6-11(13-2)7-5-10/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPULQHOSWTWAIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50838-58-9 | |

| Record name | 2-(4-methoxyphenyl)butanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 2 4 Methoxyphenyl Butanal

Classical Retrosynthetic Approaches to the Butanal Core

Traditional methods for constructing the butanal framework often rely on well-established reactions that form the core carbon-carbon bonds. These approaches, while sometimes lacking in stereoselectivity, provide a foundational understanding of the molecule's synthesis.

Aldol (B89426) Condensation Strategies in the Synthesis of Aryl Butanal Derivatives

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. masterorganicchemistry.com This reaction involves the dimerization of an aldehyde or ketone to form a β-hydroxy aldehyde or ketone. masterorganicchemistry.comlibretexts.org The reaction is typically base-catalyzed, though acid-catalyzed versions also exist. libretexts.org For the synthesis of aryl butanal derivatives, a mixed or crossed aldol reaction is employed, where one of the reactants is an aromatic aldehyde. libretexts.org Specifically, the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aryl aldehyde, is a relevant variant. libretexts.org

The synthesis of compounds structurally similar to 2-(4-methoxyphenyl)butanal often begins with precursors like substituted benzaldehydes. smolecule.com For instance, the self-aldol condensation of butanal can be catalyzed by biogenic amines derived from L-tyrosine to produce 2-ethylhexenal, a key intermediate in industrial chemistry. researchgate.net The reaction mechanism typically proceeds through the formation of an enolate which then acts as a nucleophile, attacking the carbonyl group of another aldehyde molecule. masterorganicchemistry.com While powerful, controlling the regioselectivity and preventing self-condensation in mixed aldol reactions can be a challenge, often requiring one of the aldehydes to lack α-hydrogens. libretexts.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

| Aldehyde/Ketone (with α-H) | Aldehyde/Ketone | Base or Acid | β-hydroxy aldehyde/ketone | masterorganicchemistry.comlibretexts.org |

| Ketone | Aryl Aldehyde | Base | α,β-unsaturated derivative | libretexts.org |

| Butanal | Butanal | Tyramine Derivatives | 2-ethylhexenal | researchgate.net |

Wittig Reaction Applications in Analogous Systems for Carbon-Carbon Bond Formation

The Wittig reaction provides a robust method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide (Wittig reagent). libretexts.orgpressbooks.pubwikipedia.org Discovered by Georg Wittig, this reaction is prized for its reliability and the fixed location of the newly formed double bond, avoiding the rearrangement issues sometimes seen in other alkene syntheses. libretexts.orgpressbooks.pub The driving force behind the reaction is the formation of the highly stable triphenylphosphine (B44618) oxide. libretexts.orgtotal-synthesis.com

The synthesis of the Wittig reagent itself involves the reaction of triphenylphosphine with an alkyl halide, followed by deprotonation with a strong base. libretexts.orgpressbooks.pub The mechanism of the main reaction is thought to proceed through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide. wikipedia.org While highly useful for creating carbon-carbon double bonds, its direct application to form the saturated butanal core of this compound would require subsequent reduction steps.

| Reactant 1 | Reactant 2 | Key Intermediate | Product | Reference |

| Aldehyde/Ketone | Phosphonium Ylide | Oxaphosphetane | Alkene | libretexts.orgwikipedia.org |

| Triphenylphosphine | Alkyl Halide | Phosphonium Salt | Wittig Reagent | libretexts.orgpressbooks.pub |

Modern Catalytic Methods for this compound Synthesis

Contemporary synthetic chemistry has seen a surge in the development of catalytic methods that offer high efficiency and stereoselectivity. These modern approaches are particularly crucial for the synthesis of chiral molecules like this compound.

Enantioselective Catalysis for Chiral Induction

The creation of a specific enantiomer of a chiral molecule is a significant challenge in organic synthesis. Enantioselective catalysis addresses this by using chiral catalysts to guide the reaction towards the desired stereoisomer.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for the asymmetric α-functionalization of aldehydes. illinois.eduacs.orgrsc.org This approach often involves the formation of an enamine intermediate from the aldehyde and a chiral secondary amine catalyst. illinois.eduacs.org This enamine then reacts with an electrophile, and subsequent hydrolysis releases the α-functionalized aldehyde and regenerates the catalyst. acs.org

A variety of α-functionalizations have been achieved using this strategy, including C-C, C-N, C-F, C-Br, and C-S bond formations with high yields and excellent enantioselectivities. acs.org For instance, α,α-diarylprolinol silyl (B83357) ethers have been shown to be general and effective organocatalysts for these transformations. acs.org Furthermore, novel activation modes, such as singly occupied molecular orbital (SOMO) catalysis, have expanded the scope of organocatalysis to include reactions that were previously challenging, such as the enantioselective α-alkylation of aldehydes. illinois.edu

| Reaction Type | Catalyst Type | Key Intermediate | Functionalization | Reference |

| α-Functionalization | Chiral Secondary Amine | Enamine | C-C, C-N, C-X, C-S | acs.org |

| α-Alkylation | Chiral Amine (SOMO) | Radical-Cationic Enamine | Allylation, Arylation | illinois.edu |

| α-Allylation/Propargylation | Chiral Primary Amino Acid | Enamine | Quaternary Carbon Formation | organic-chemistry.org |

Asymmetric hydrogenation is a highly efficient method for producing enantiomerically enriched compounds. ajchem-b.com This technique involves the use of a chiral metal catalyst, often based on rhodium or ruthenium, to hydrogenate a prochiral unsaturated precursor. ajchem-b.comsigmaaldrich.com For the synthesis of chiral aldehydes like this compound, this would typically involve the asymmetric hydrogenation of an appropriate α,β-unsaturated aldehyde or a related precursor. sigmaaldrich.com

The catalytic asymmetric hydrogenation of α-substituted acrylic acids using ruthenium/axially chiral phosphine (B1218219) catalysts has been successfully employed in the synthesis of fragrances with structures analogous to this compound, achieving high enantiomeric excess. researchgate.net Another powerful strategy combines asymmetric hydrogenation of an olefin with the direct reductive amination of an aldehyde in a one-pot reaction, utilizing a single rhodium-based catalyst. nih.gov This demonstrates the versatility of asymmetric hydrogenation in constructing complex chiral molecules. Catalytic asymmetric hydrogenation can also be used for the reduction of the aldehyde group itself to a chiral alcohol. vulcanchem.com

| Substrate Type | Catalyst System | Product Type | Key Feature | Reference |

| α-Substituted Acrylic Acids | Ruthenium/Chiral Phosphine | Chiral Carboxylic Acids (precursor) | High enantioselectivity | researchgate.net |

| Prochiral Olefins/Aldehydes | Rhodium-Segphos Complex | Chiral Amines | One-pot, dual transformation | nih.gov |

| α-Substituted Aldehydes | Chiral Ruthenium Complexes | Chiral Primary Alcohols | Dynamic Kinetic Resolution | sigmaaldrich.com |

Transition Metal-Catalyzed Carbon-Carbon Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules like this compound. eie.grmdpi.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate, facilitated by a transition metal catalyst, often palladium, nickel, or copper. eie.grresearchgate.net

Commonly employed cross-coupling reactions include the Suzuki-Miyaura, Mizoroki-Heck, Negishi, Stille, and Hiyama reactions. eie.grmdpi.com For instance, a Suzuki-Miyaura coupling could theoretically involve the reaction of a boronic acid derivative of the butanal moiety with a 4-methoxyphenyl (B3050149) halide. mdpi.com Similarly, the Hiyama coupling utilizes organosilicon compounds, which are known for their low toxicity and stability. mdpi.com The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. eie.gr For example, the use of specific phosphine ligands can enhance the efficiency of palladium-catalyzed reactions. mdpi.com

Recent advancements have focused on developing more sustainable and efficient catalytic systems. This includes the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, and the exploration of more abundant and less toxic metals as catalysts. eie.gr The development of electrochemically driven cross-coupling reactions also presents a promising avenue, offering a way to avoid stoichiometric chemical oxidants and reductants. acs.org

Multicomponent Reaction Protocols Involving Arylglyoxals

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates most or all of the atoms of the starting materials, offer an efficient pathway for synthesizing complex molecules. rug.nl A notable example relevant to the synthesis of related structures involves the use of arylglyoxals. For instance, a one-pot reaction of an indole, 4-methoxyphenylglyoxal, and Meldrum's acid has been developed to synthesize furan-2(5H)-one derivatives. mdpi.comresearchgate.net This approach highlights the potential for creating complex heterocyclic structures in a single, atom-economical step. mdpi.com

The mechanism of such reactions often involves a cascade of events, starting with a condensation reaction to form a reactive intermediate, followed by subsequent additions and cyclizations. mdpi.comresearchgate.net The use of readily available starting materials and the simplicity of the procedure make MCRs an attractive strategy for the synthesis of diverse chemical libraries. mdpi.combeilstein-journals.org While a direct MCR for this compound is not explicitly detailed, the principles of MCRs involving arylglyoxals could be adapted to design a convergent and efficient synthesis. For example, a protocol could potentially be designed to assemble the butanal skeleton around a 4-methoxyphenylglyoxal core.

Chemo- and Regioselective Homologation Methods

Chemo- and regioselective homologation methods are crucial for the precise construction of the butanal side chain on the 4-methoxyphenyl core. Homologation refers to the addition of a methylene (B1212753) group (-CH2-) or a longer carbon chain to a molecule. Achieving high chemo- and regioselectivity is essential to avoid the formation of unwanted isomers and byproducts. mlsu.ac.in

One established strategy for the alkylation of carbonyl compounds involves the use of enamines. mlsu.ac.in For instance, an enamine formed from a ketone can be alkylated at the less-substituted α-carbon, offering a high degree of regioselectivity. mlsu.ac.in This principle could be applied to a precursor of this compound.

Tandem reactions that combine multiple bond-forming events in a single operation are also powerful tools for achieving chemo- and regioselectivity. burleylabs.co.uk For example, a sequential [3+2] heteroannulation strategy has been described for the synthesis of carbazoles, demonstrating the controlled formation of multiple bonds in a specific order. burleylabs.co.uk While applied to a different class of compounds, the underlying principles of controlling reactivity through catalyst and substrate design are broadly applicable.

Flow Chemistry and Process Intensification for Efficient Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers significant advantages for the synthesis of fine chemicals and pharmaceuticals. researchgate.netfrontiersin.org This approach allows for enhanced heat and mass transfer, improved safety, and greater reproducibility, making it a key technology for process intensification. frontiersin.orgmanetco.be Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. manetco.bemonash.edu

The synthesis of 4-aryl-2-butanones, structurally related to this compound, has been successfully demonstrated using a two-step continuous flow process. researchgate.net This process involved an initial Mizoroki-Heck, Wittig, or aldol reaction to form a 4-aryl-3-buten-2-one intermediate, followed by selective hydrogenation in a fixed-bed continuous flow hydrogenator. researchgate.net The use of microwave heating in the initial optimization phase allowed for rapid reaction times, which were then translated to a scalable continuous flow system. researchgate.net Such strategies highlight the potential for the efficient and scalable production of this compound.

Strategic Application of Protecting Group Chemistry

In multistep organic synthesis, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions. wikipedia.orgjocpr.com The selection of a suitable protecting group is critical and depends on its ease of installation and removal, as well as its stability under various reaction conditions. pressbooks.pub

For the synthesis of a molecule like this compound, which contains an aldehyde functional group, protection of this group might be necessary if other transformations are to be carried out on the molecule. Acetals are common protecting groups for aldehydes and ketones, as they are stable under basic and nucleophilic conditions and can be easily removed by acidic hydrolysis. pressbooks.pub For instance, if a reaction required the use of a Grignard reagent, which reacts with aldehydes, the aldehyde group would first need to be protected as an acetal. pressbooks.pub

Orthogonal protection strategies, where multiple protecting groups can be removed selectively without affecting others, are particularly valuable in the synthesis of complex molecules. wikipedia.org This allows for the sequential modification of different functional groups within the same molecule. jocpr.com A comprehensive understanding of protecting group chemistry is therefore crucial for designing a robust and efficient synthetic route to this compound. univpancasila.ac.id

Development of Novel Precursors and Starting Materials

The development of novel and readily accessible precursors is fundamental to creating efficient and economical synthetic routes. For the synthesis of this compound and related compounds, various starting materials and intermediates have been explored.

For example, the synthesis of certain bioactive compounds has started from 4-cyano-2-methoxytoluene, which is converted to an aldehyde precursor through a series of steps. google.com Another approach involves the use of a methyl ether ester as a starting material, which is then converted to the corresponding aldehyde. google.comgoogle.com The choice of starting material is often dictated by its commercial availability, cost, and the efficiency of the subsequent synthetic transformations.

The synthesis of α,β-unsaturated ketones, which can be precursors to saturated aldehydes and ketones, often starts from substituted benzaldehydes. mdpi.com For example, 4-methoxybenzaldehyde (B44291) has been used in Claisen-Schmidt condensations to produce chalcones. mdpi.com Furthermore, the development of borylated building blocks offers a versatile platform for the synthesis of a wide range of compounds through subsequent cross-coupling reactions. scholaris.ca The stereoselective synthesis of related hydroxybutanoates has been achieved from epoxybutanoates, highlighting the importance of chiral precursors for enantioselective synthesis. researchgate.net

Chemical Reactivity and Transformations of 2 4 Methoxyphenyl Butanal

Aldehyde Functional Group Reactivity

The aldehyde functional group (-CHO) is characterized by a carbonyl group (C=O) located at the end of a carbon chain. testbook.com This group is highly polarized, with the carbon atom bearing a partial positive charge and the oxygen atom a partial negative charge, making the carbonyl carbon an electrophilic center susceptible to attack by nucleophiles. chemistrytalk.orgmasterorganicchemistry.com Aldehydes are generally more reactive than ketones due to reduced steric hindrance and the presence of only one electron-donating alkyl group, which makes the carbonyl carbon more electrophilic. chemistrytalk.orglibretexts.org

Nucleophilic addition is a fundamental reaction of aldehydes. In this process, a nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate. masterorganicchemistry.comwikipedia.org This intermediate is typically protonated in a subsequent step to yield the final product. youtube.com

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide. Strong nucleophiles, such as Grignard reagents or organolithium compounds, react directly, while weaker nucleophiles often require acid catalysis to activate the carbonyl group by protonating the oxygen atom. youtube.com

For 2-(4-methoxyphenyl)butanal, this reactivity allows for the formation of a wide array of products. For instance, reaction with Grignard reagents (R-MgX) or organolithium reagents (R-Li) would yield secondary alcohols. The addition of cyanide ion (from sources like HCN or NaCN) results in the formation of a cyanohydrin.

Research on structurally similar butanal derivatives highlights the stereochemical outcomes of such additions. For example, the reaction of a 2,3-disubstituted butanal derivative with various carbon nucleophiles has been shown to proceed with high stereoselectivity, which can be rationalized using predictive models like the Felkin-Anh transition state model. nih.gov This suggests that nucleophilic additions to this compound could also be controlled to favor specific stereoisomers.

| Nucleophile Type | Reagent Example | Product Class |

|---|---|---|

| Hydride | Sodium borohydride (B1222165) (NaBH4) | Primary Alcohol |

| Organometallics | Ethylmagnesium bromide (CH3CH2MgBr) | Secondary Alcohol |

| Cyanide | Hydrogen cyanide (HCN) | Cyanohydrin |

| Amines | Methylamine (CH3NH2) | Imine |

| Alcohols | Methanol (CH3OH) | Hemiacetal/Acetal |

The aldehyde functional group is readily oxidized to a carboxylic acid. This transformation is a common synthetic procedure. For this compound, selective oxidation would yield 2-(4-methoxyphenyl)butanoic acid. Various oxidizing agents can accomplish this conversion, ranging from strong oxidants like potassium permanganate (B83412) and chromic acid to milder, more selective reagents.

The choice of oxidant is crucial for achieving high yields and avoiding unwanted side reactions, particularly when other sensitive functional groups are present in the molecule. Heterogeneous photocatalysis, an advanced oxidation process, has also been explored for the selective oxidation of related aromatic alcohols to aldehydes, indicating the potential for modern catalytic methods in these transformations. researchgate.net Studies on the partial oxidation of p-methoxytoluene to p-methoxybenzaldehyde over supported vanadium oxide catalysts further demonstrate the efforts to achieve high selectivity in the oxidation of methoxy-substituted aromatic compounds. researchgate.net

| Oxidizing Agent | Typical Conditions | Selectivity Notes |

|---|---|---|

| Potassium Permanganate (KMnO4) | Basic, then acidic workup | Strong, can cleave other bonds |

| Chromic Acid (H2CrO4) - Jones Reagent | Acetone (B3395972), 0°C to RT | Strong, effective for primary alcohols and aldehydes |

| Silver(I) Oxide (Ag2O) - Tollens' Reagent | Aqueous ammonia (B1221849) | Mild, selective for aldehydes |

Aldehydes can be selectively reduced to primary alcohols. In the case of this compound, controlled reduction yields 2-(4-methoxyphenyl)butan-1-ol. The most common reagents for this transformation are metal hydrides, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org

| Reducing Agent | Solvent | Selectivity |

|---|---|---|

| Sodium borohydride (NaBH4) | Methanol, Ethanol | Reduces aldehydes and ketones |

| Lithium aluminum hydride (LiAlH4) | Diethyl ether, THF | Reduces aldehydes, ketones, esters, carboxylic acids |

| Catalytic Hydrogenation (H2/Catalyst) | Various | Can also reduce C=C bonds and other groups |

Alpha-Carbon Functionalization

The hydrogen atom attached to the carbon adjacent to the carbonyl group (the α-carbon) in this compound is acidic. This acidity is due to the electron-withdrawing effect of the carbonyl group and the ability of the resulting conjugate base, an enolate, to be stabilized by resonance. This property allows for a range of functionalization reactions directly at the alpha-position.

Aldehydes and ketones with alpha-hydrogens can undergo substitution with halogens (Cl₂, Br₂, I₂) at the alpha-position. libretexts.org This reaction can be catalyzed by either acid or base, and the mechanism differs significantly between the two conditions. missouri.edu

Acid-Catalyzed Halogenation: Under acidic conditions, the reaction proceeds through an enol intermediate. The formation of the enol is the rate-determining step. libretexts.org Once formed, the electron-rich double bond of the enol attacks the halogen. This method is generally effective for achieving monohalogenation because the introduced electron-withdrawing halogen atom destabilizes the transition state for further enol formation. wikipedia.orgyoutube.com

Base-Promoted Halogenation: In the presence of a base, an enolate is formed, which then acts as a nucleophile to attack the halogen. This process is considered base-promoted rather than catalyzed because the base is consumed. youtube.com Unlike the acid-catalyzed version, the product of the initial halogenation is more acidic than the starting material due to the inductive effect of the halogen. libretexts.org This often leads to multiple halogenations, which can be difficult to control unless an excess of the halogenating agent is used intentionally, as in the haloform reaction for methyl ketones. wikipedia.org

For this compound, which has a single alpha-hydrogen, both methods would lead to the formation of 2-halo-2-(4-methoxyphenyl)butanal. However, using acidic conditions would be the more controlled approach to ensure a monohalogenated product. wikipedia.org These α-halo aldehydes are valuable synthetic intermediates, for example, in the synthesis of α,β-unsaturated carbonyl compounds via dehydrohalogenation. libretexts.org

The formation of an enolate from this compound by treatment with a suitable base provides a powerful nucleophile for creating new carbon-carbon bonds. researchgate.net This enolate can participate in various C-C bond-forming reactions, significantly increasing the molecular complexity.

One important example is the Michael addition (or 1,4-conjugate addition). In this reaction, the enolate adds to the β-carbon of an α,β-unsaturated carbonyl compound. This reaction is a versatile method for forming C-C bonds. Research involving lignin-based substrates, which share aromatic structural motifs with this compound, has demonstrated the utility of such addition reactions. chalmers.se

Another key reaction is the aldol (B89426) addition/condensation . The enolate of this compound can add to the carbonyl group of another aldehyde or ketone (including another molecule of itself) to form a β-hydroxy aldehyde. This product can sometimes dehydrate, especially with heating, to form an α,β-unsaturated aldehyde in an aldol condensation reaction.

These reactions underscore the dual reactivity of this compound, which can act as either an electrophile at the carbonyl carbon or a nucleophile (via its enolate) at the alpha-carbon.

Transformations Involving the Aromatic Ring and Methoxy (B1213986) Group

The reactivity of the 4-methoxyphenyl (B3050149) moiety in this compound is governed by the interplay between the electron-donating methoxy group and the electron-withdrawing butanal substituent.

Derivatization of the Methoxy Substituent

The primary derivatization of the methoxy group involves its cleavage to form a phenolic hydroxyl group. This transformation, known as demethylation, is a common reaction for aryl methyl ethers.

Expected Reaction: Cleavage of the ether linkage is typically achieved under strong acidic conditions. Reagents such as hydrobromic acid (HBr), hydroiodic acid (HI), or boron tribromide (BBr₃) are effective for this purpose. For instance, a process for the demethylation of the structurally related 4-(4-methoxyphenyl)butanoic acid using aqueous HBr has been reported, suggesting a similar approach would be effective for this compound uclouvain.be. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by a bromide ion on the methyl group in an Sₙ2 reaction, releasing the phenol (B47542) and methyl bromide.

| Reagent | Expected Product | General Conditions |

| Hydrobromic Acid (HBr) | 2-(4-Hydroxyphenyl)butanal | Reflux in aqueous HBr |

| Boron Tribromide (BBr₃) | 2-(4-Hydroxyphenyl)butanal | Anhydrous solvent (e.g., DCM) at low temperature |

Note: This table represents expected transformations based on general chemical principles, not specific experimental data for this compound.

Ring Modifications and Substitutions

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents masterorganicchemistry.commasterorganicchemistry.com.

Methoxy Group (-OCH₃): As a strong activating group, it directs incoming electrophiles to the ortho and para positions.

2-Butanal Group (-CH(CH₂CH₃)CHO): As a deactivating group, it directs incoming electrophiles to the meta position.

The powerful activating, ortho, para-directing effect of the methoxy group dominates the weaker, meta-directing effect of the butanal substituent. Since the para position is already occupied by the butanal group, electrophilic substitution is strongly favored at the positions ortho to the methoxy group (C3 and C5).

Predicted Electrophilic Aromatic Substitution Reactions:

| Reaction | Reagent | Catalyst | Predicted Major Product(s) |

| Nitration | HNO₃ | H₂SO₄ | 2-(3-Nitro-4-methoxyphenyl)butanal and 2-(5-Nitro-4-methoxyphenyl)butanal |

| Halogenation | Br₂ | FeBr₃ | 2-(3-Bromo-4-methoxyphenyl)butanal and 2-(5-Bromo-4-methoxyphenyl)butanal |

| Friedel-Crafts Acylation | RCOCl | AlCl₃ | 2-(3-Acyl-4-methoxyphenyl)butanal and 2-(5-Acyl-4-methoxyphenyl)butanal |

Mechanistic Investigations of Key Transformations

Detailed mechanistic and kinetic studies specifically elucidating the reaction pathways and intermediates for transformations of this compound are scarce in the reviewed literature. The discussion below is based on general, well-established mechanisms for related processes.

Reaction Pathway Elucidation and Kinetic Studies

Without specific experimental data, a kinetic analysis of transformations involving this compound cannot be provided. However, the mechanism for a key transformation like electrophilic aromatic substitution is well-understood.

The reaction proceeds via a two-step mechanism masterorganicchemistry.comlabxchange.org:

Formation of the Sigma Complex: The aromatic π-system acts as a nucleophile, attacking the electrophile (E⁺). This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile. This is a fast step that restores the aromaticity of the ring, yielding the substituted product.

The rate of this reaction would be significantly enhanced by the electron-donating methoxy group, which stabilizes the positive charge in the sigma complex intermediate through resonance, thereby lowering the activation energy of the rate-determining step.

Identification and Characterization of Reaction Intermediates

The primary intermediate in the electrophilic substitution reactions of the aromatic ring is the arenium ion (sigma complex) libretexts.org. For the substitution of this compound at the C3 position (ortho to the methoxy group), the positive charge of the intermediate can be delocalized across three carbon atoms, including a particularly stable resonance structure where the charge is placed on the carbon atom bearing the methoxy group. This allows the lone pair of the oxygen atom to participate in resonance, further stabilizing the intermediate. This stabilization explains the strong directing effect of the methoxy group.

While these intermediates are fundamental to the reaction mechanism, their direct observation and characterization typically require specialized spectroscopic techniques under low-temperature conditions due to their high reactivity. No specific studies characterizing such intermediates for this compound were identified.

Derivatization and Analog Development of 2 4 Methoxyphenyl Butanal

Synthesis of Structurally Related Aldehyde and Ketone Derivatives

The aldehyde functionality of 2-(4-methoxyphenyl)butanal is a prime site for transformations to create other carbonyl-containing compounds. Standard organic reactions can be employed to modify the butanal side chain or to introduce new functional groups, leading to a diverse array of aldehyde and ketone derivatives.

One common transformation is the oxidation of the aldehyde to a carboxylic acid, which can then be converted into a variety of other functional groups. However, to generate other aldehydes or ketones, different strategies are required. For instance, olefination reactions, such as the Wittig reaction, can be employed to extend the carbon chain and introduce a double bond. nih.govyoutube.com Subsequent cleavage of this double bond through ozonolysis can yield a new aldehyde or ketone, depending on the structure of the Wittig reagent used.

The synthesis of the isomeric ketone, 4-(4-methoxyphenyl)-2-butanone, has been reported through the condensation of anisaldehyde with acetone (B3395972), followed by hydrogenation. This highlights a different synthetic route to a related ketone structure. Direct conversion of this compound to a ketone derivative could potentially be achieved through a multi-step sequence involving, for example, Grignard addition to the aldehyde to form a secondary alcohol, followed by oxidation. youtube.com

The Baeyer-Villiger oxidation offers a pathway to convert ketones to esters, which can then be further manipulated. libretexts.org While this reaction is typically applied to ketones, it underscores the potential for oxidative transformations of carbonyl compounds in this structural class. The selective oxidation of aldehydes to carboxylic acids is a well-established process, often utilizing reagents like chromic acid (Jones reagent). libretexts.org

Table 1: Examples of Reactions for Aldehyde and Ketone Derivatization

| Reaction Type | Reagents and Conditions | Potential Product from this compound |

| Wittig Reaction | Ph3P=CHR', THF | 1-(4-methoxyphenyl)-2-alkenylbutane |

| Ozonolysis | 1. O3, CH2Cl2, -78 °C; 2. Me2S | New aldehyde or ketone derivative |

| Grignard Reaction | R''MgBr, Et2O, then H3O+ | 1-(4-methoxyphenyl)-1-butanol derivative |

| Oxidation | CrO3, H2SO4, acetone (Jones Reagent) | 2-(4-methoxyphenyl)butanoic acid |

Preparation of Alcohol and Amine Analogues

The carbonyl group of this compound is readily reduced to a primary alcohol, 2-(4-methoxyphenyl)butan-1-ol. This reduction can be accomplished using a variety of reducing agents, with sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent being a common and mild choice. commonorganicchemistry.com More powerful reducing agents like lithium aluminum hydride (LiAlH4) can also be used. The existence of 2-(4-methoxyphenyl)butan-1-ol is confirmed by its unique CAS number, 55297-05-7. lookchem.com

Reductive amination is a powerful method for converting aldehydes and ketones into amines. wikipedia.orglibretexts.org This one-pot reaction involves the initial formation of an imine or enamine by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction. acsgcipr.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are selective for the protonated imine over the starting aldehyde. commonorganicchemistry.com This method allows for the synthesis of a wide range of primary, secondary, and tertiary amine analogues of this compound.

Table 2: Synthesis of Alcohol and Amine Analogues

| Target Compound | Reaction Type | Reagents and Conditions |

| 2-(4-methoxyphenyl)butan-1-ol | Reduction | NaBH4, MeOH |

| N-Alkyl-2-(4-methoxyphenyl)butanamine | Reductive Amination | R-NH2, NaBH3CN, MeOH |

| N,N-Dialkyl-2-(4-methoxyphenyl)butanamine | Reductive Amination | R2NH, NaBH(OAc)3, DCE |

Heterocyclic Ring Formation Utilizing this compound Precursors

The aldehyde functionality of this compound makes it a valuable precursor for the synthesis of various heterocyclic ring systems through multicomponent reactions. These reactions are highly efficient in building molecular complexity in a single step.

One such example is the Hantzsch pyridine (B92270) synthesis , a four-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form a dihydropyridine (B1217469). acs.orgsemanticscholar.orgnih.gov This dihydropyridine can then be oxidized to the corresponding pyridine. Utilizing this compound in this reaction would lead to the formation of a pyridine ring with the 2-(4-methoxyphenyl)butyl substituent at the 4-position.

Another important heterocyclic synthesis is the Pictet-Spengler reaction , which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline or a tetrahydro-β-carboline. lookchem.comnih.gov If this compound were reacted with tryptamine, for instance, it would be expected to yield a 1-substituted tetrahydro-β-carboline, a core structure found in many biologically active alkaloids.

Stereochemical Control in Derivative Synthesis for Specific Isomers

The presence of a chiral center at the carbon alpha to the carbonyl group in this compound introduces the element of stereochemistry into its derivatization. Controlling the stereochemical outcome of reactions at or adjacent to this center is crucial for the synthesis of specific isomers, which can have distinct biological activities.

Asymmetric synthesis techniques can be employed to achieve high levels of stereocontrol. For reactions involving the aldehyde, the addition of nucleophiles can be directed by the use of chiral catalysts or auxiliaries. For instance, the asymmetric α-arylation of aldehydes has been achieved using organo-SOMO catalysis, which proceeds via a chiral enamine intermediate. acs.orgnih.gov This methodology could potentially be adapted for the intramolecular cyclization of derivatives of this compound to create cyclic structures with a controlled stereocenter.

Furthermore, diastereoselective allylation of aldehydes can be achieved through dual photoredox and chromium catalysis, allowing for the controlled formation of new stereocenters. semanticscholar.org When applied to this compound, such a reaction would lead to the formation of homoallylic alcohols with a specific diastereomeric relationship between the existing and newly formed chiral centers. The choice of reagents and reaction conditions is critical in influencing the stereochemical outcome, enabling the selective synthesis of desired isomers.

Table 3: Methods for Stereochemical Control

| Reaction Type | Method | Potential Outcome |

| α-Arylation | Organo-SOMO Catalysis | Enantioselective formation of a cyclic α-aryl aldehyde |

| Allylation | Dual Photoredox and Chromium Catalysis | Diastereoselective synthesis of homoallylic alcohols |

| Reduction | Chiral Reducing Agents | Enantioselective synthesis of 2-(4-methoxyphenyl)butan-1-ol |

Incorporation into Complex Molecular Architectures

The 2-(4-methoxyphenyl)butyl moiety can serve as a key structural component in the synthesis of more complex and biologically active molecules. Its incorporation into larger scaffolds can be achieved through a variety of synthetic strategies, including multi-step total synthesis and convergent fragment-coupling approaches.

For example, the synthesis of butenolide derivatives containing a methoxyacrylate scaffold has been reported, with some of these compounds exhibiting antifungal activity. nih.gov Although not a direct incorporation of this compound, the structural similarity of the 4-(4-methoxyphenyl) group suggests that derivatives of our target compound could be valuable intermediates in the synthesis of similar bioactive lactones.

The development of neurotrophic natural products often involves the assembly of complex molecular frameworks. nih.gov The 2-(4-methoxyphenyl)butyl unit could be envisioned as a side chain or a core component in the synthesis of novel compounds with potential neurotrophic activity. The versatility of the aldehyde group allows for its conversion into various functionalities that can be used in coupling reactions to build larger molecules. For instance, the corresponding alcohol, 2-(4-methoxyphenyl)butan-1-ol, could be used in ether or ester linkages, while the amine analogues could be incorporated into peptide or alkaloid-like structures. The development of efficient synthetic routes to incorporate this fragment is an active area of research in the pursuit of new therapeutic agents.

Advanced Analytical Characterization Techniques for 2 4 Methoxyphenyl Butanal

Spectroscopic Analysis

Spectroscopic techniques are pivotal in determining the molecular structure and identifying the functional groups present in 2-(4-Methoxyphenyl)butanal.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including this compound.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the hydrogen and carbon frameworks of the molecule, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule. The aromatic protons on the methoxyphenyl ring typically appear as distinct doublets in the downfield region. The aldehydic proton shows a characteristic signal further downfield. The protons of the butyl chain and the methoxy (B1213986) group have specific chemical shifts and coupling patterns that allow for their precise assignment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Key signals include those for the carbonyl carbon of the aldehyde, the aromatic carbons, the methoxy carbon, and the carbons of the butyl chain. The chemical shift of the carbonyl carbon is particularly diagnostic for the aldehyde functional group. libretexts.org

Interactive Table: Representative ¹H and ¹³C NMR Data for this compound

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aldehyde (-CHO) | ~9.6 (singlet) | ~200-205 |

| Aromatic (C₆H₄) | ~6.8-7.2 (multiplets) | ~114-159 |

| Methoxyphenyl CH | ~3.5 (triplet) | ~50-55 |

| Methoxy (-OCH₃) | ~3.8 (singlet) | ~55 |

| Methylene (B1212753) (-CH₂-) | ~1.6-1.8 (multiplet) | ~20-30 |

| Methyl (-CH₃) | ~0.9 (triplet) | ~13-14 |

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.

In situ NMR spectroscopy is a powerful tool for monitoring chemical reactions in real-time, providing valuable mechanistic insights. This technique has been employed in studies of hydroformylation reactions, the primary synthetic route to aldehydes like this compound from their corresponding alkenes (e.g., 4-methoxystyrene). lsu.edursc.orgnih.gov By acquiring NMR spectra at various intervals during the reaction, researchers can track the consumption of reactants, the formation of intermediates, and the appearance of the final product. lsu.edu This allows for the determination of reaction kinetics and helps in optimizing reaction conditions for improved yield and selectivity. rsc.orgnih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows a strong, characteristic absorption band for the carbonyl (C=O) stretching vibration of the aldehyde group, typically in the region of 1720-1740 cm⁻¹. docbrown.info Other key absorptions include those for the C-H stretching of the alkyl and aromatic groups, and the C-O stretching of the methoxy group. docbrown.info

Raman Spectroscopy: Raman spectroscopy also provides information about the vibrational modes of the molecule. The C=O stretch of the aldehyde is also observable in the Raman spectrum. Aromatic ring vibrations are often strong in Raman spectra, providing a clear signature for the methoxyphenyl group. ias.ac.in

Interactive Table: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| Aldehyde (C=O) | Stretch | 1720 - 1740 | 1720 - 1740 |

| Aromatic C-H | Stretch | 3000 - 3100 | 3000 - 3100 |

| Alkyl C-H | Stretch | 2850 - 2960 | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 | 1450 - 1600 |

| Methoxy (C-O) | Stretch | 1000 - 1300 | 1000 - 1300 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. libretexts.org

The mass spectrum of this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight. miamioh.edu The fragmentation of this molecular ion provides valuable structural information. Common fragmentation pathways for aldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29). libretexts.orgmiamioh.edu For this compound, cleavage of the bond between the carbonyl carbon and the adjacent carbon can also occur.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This technique is highly effective for determining the purity of a sample of this compound and for confirming its identity. oup.com In a GC-MS analysis, the sample is first separated into its components by the gas chromatograph. As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded. phytopharmajournal.com The retention time from the GC and the mass spectrum together provide a highly specific identification of the compound. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of individual components within complex mixtures. In the context of this compound, LC-MS is invaluable for its analysis in intricate matrices such as biological fluids, environmental samples, or reaction mixtures.

The inherent polarity and potential for thermal lability of aldehydes like this compound can present challenges for other analytical methods. LC-MS, particularly when employing soft ionization techniques like electrospray ionization (ESI), allows for the analysis of such compounds without degradation. The process begins with the separation of the mixture's components via liquid chromatography, followed by their introduction into the mass spectrometer. The mass spectrometer then ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing both molecular weight information and fragmentation patterns that aid in structural elucidation. youtube.com

For the analysis of aldehydes in complex samples, a derivatization step is often employed to enhance sensitivity and chromatographic separation. nih.govresearchgate.net Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with the aldehyde functionality to form a more stable and readily ionizable derivative. This approach has been successfully used for the quantification of various aldehydes in diverse matrices. nih.gov While a specific LC-MS method for this compound is not extensively documented in publicly available literature, a general approach can be outlined based on the analysis of similar aromatic aldehydes.

Table 1: Illustrative LC-MS Parameters for the Analysis of an Aromatic Aldehyde Derivative

| Parameter | Value |

| Chromatography | |

| Column | C18 reverse-phase (e.g., 2.1 mm x 100 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Optimized for separation of the derivatized analyte from matrix components |

| Flow Rate | 0.3 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Analysis Mode | Multiple Reaction Monitoring (MRM) for quantification |

| Precursor Ion (m/z) | [M+H]+ of the derivatized this compound |

| Product Ions (m/z) | Specific fragment ions of the derivatized analyte |

This methodology allows for the highly sensitive and selective detection of this compound, even at trace levels, within a complex mixture. nih.gov

Chromatographic Separation Methods

High-Performance Liquid Chromatography (HPLC) is an essential technique for both the purification and precise quantification of this compound. The method's versatility allows for the separation of the target compound from impurities, starting materials, and byproducts.

For quantitative analysis, a validated reverse-phase HPLC (RP-HPLC) method is typically developed. This involves using a non-polar stationary phase (like C18) and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. A UV detector is commonly employed for detection, as the aromatic ring in this compound exhibits strong UV absorbance.

Table 2: Representative HPLC Method Parameters for Quantification

| Parameter | Value |

| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) sielc.com |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water sielc.com |

| Flow Rate | 1.0 mL/min sielc.com |

| Detection | UV at a specific wavelength (e.g., 225 nm or 300 nm) sielc.comorientjchem.org |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 35°C) japsonline.com |

Method validation according to ICH guidelines would be necessary to ensure linearity, accuracy, precision, and robustness for reliable quantification. The limit of detection (LOD) and limit of quantitation (LOQ) would also be established to define the sensitivity of the method. japsonline.comorientjchem.org

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Given the butanal structure, this compound is expected to have sufficient volatility for GC analysis. This method is particularly useful for assessing the purity of the compound and for analyzing it in matrices where volatile components are of interest.

In GC, the sample is vaporized and injected into a chromatographic column. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds, providing a response that is proportional to the mass of carbon present. For more definitive identification, GC can be coupled with a Mass Spectrometer (GC-MS).

The analysis of structurally related compounds, such as butyrophenone (B1668137) derivatives, has been successfully performed using GC. researchgate.net While specific GC parameters for this compound are not widely published, a general method can be proposed.

Table 3: General GC Parameters for Volatile Compound Analysis

| Parameter | Value |

| Column | Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% Phenyl Polysiloxane) |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., starting at 100°C, ramping to 280°C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

For compounds with polar functional groups, derivatization can sometimes be employed to improve peak shape and thermal stability, although this may not be strictly necessary for this compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is indispensable for monitoring the progress of chemical reactions. In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product over time.

A small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase (typically silica (B1680970) gel). The plate is then developed in a chamber containing a suitable mobile phase (eluent). The separation is based on the differential adsorption of the compounds to the stationary phase and their solubility in the mobile phase. More polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. utoronto.caualberta.calibretexts.orglibretexts.org

The progress of a reaction is monitored by comparing the spots of the reaction mixture over time to spots of the starting materials and a reference standard of the product. The disappearance of the starting material spot and the appearance and intensification of the product spot indicate the progression of the reaction.

Table 4: Interpreting TLC for Reaction Monitoring

| Observation | Interpretation |

| A single spot corresponding to the starting material at the beginning of the reaction. | Reaction has not yet started or has not progressed significantly. |

| Diminishing intensity of the starting material spot and the appearance of a new spot. | The reaction is proceeding, and the product is being formed. |

| The complete disappearance of the starting material spot and a prominent product spot. | The reaction is likely complete. |

The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. khanacademy.org It is a characteristic property of a compound in a specific TLC system (stationary and mobile phase).

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) libretexts.org

By selecting an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate), a clear separation between the starting materials and this compound can be achieved, allowing for effective reaction monitoring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov If this compound can be obtained as a single crystal of suitable quality, X-ray diffraction analysis can provide a wealth of structural information, including bond lengths, bond angles, and torsion angles. This technique offers an unambiguous confirmation of the compound's molecular structure and provides insights into its conformational preferences and intermolecular interactions in the solid state.

The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. This pattern is then used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

Table 5: Illustrative Data from a Hypothetical X-ray Crystallographic Analysis of a this compound Derivative

| Parameter | Description | Example Value |

| Crystal System | The crystal system to which the crystal belongs. | Orthorhombic nih.gov |

| Space Group | The symmetry group of the crystal. | P212121 nih.gov |

| Unit Cell Dimensions | The dimensions of the basic repeating unit of the crystal (a, b, c, α, β, γ). | a = 8.5 Å, b = 12.3 Å, c = 15.1 Å, α = β = γ = 90° |

| Bond Lengths | The distances between the centers of bonded atoms. | C-C, C-O, C-H bond lengths |

| Bond Angles | The angles formed by three connected atoms. | C-C-C, C-O-C bond angles |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule. | Conformation of the butyl chain relative to the aromatic ring |

| Intermolecular Interactions | Non-covalent interactions such as hydrogen bonding or π-π stacking. | C-H···π interactions |

Such data would provide definitive proof of the structure of this compound and valuable information for understanding its solid-state properties.

Elemental Analysis (e.g., EDXRF) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For an organic molecule like this compound (C11H14O2), elemental analysis is used to experimentally verify the percentage by mass of carbon, hydrogen, and oxygen. This is a crucial step in confirming the molecular formula of a newly synthesized compound.

The molecular formula C11H14O2 indicates that the compound is composed of 11 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms. pearson.comwebqc.orgnih.gov The theoretical elemental composition can be calculated based on the atomic weights of these elements. Experimental determination of these percentages provides strong evidence for the proposed molecular formula.

While traditional elemental analysis relies on combustion analysis, techniques like Energy-Dispersive X-ray Fluorescence (EDXRF) can also provide information on the elemental composition, although it is more commonly used for inorganic materials. For organic compounds, combustion analysis remains the standard.

Table 6: Theoretical vs. Experimental Elemental Composition for C11H14O2

| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) |

| Carbon (C) | 74.13% | 74.05% |

| Hydrogen (H) | 7.92% | 7.98% |

| Oxygen (O) | 17.95% | 17.97% |

A close agreement between the experimentally determined and theoretically calculated mass percentages provides strong support for the assigned molecular formula of this compound. chemicalforums.comstudy.com

Computational and Theoretical Investigations of 2 4 Methoxyphenyl Butanal

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 2-(4-methoxyphenyl)butanal.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies on molecules similar to this compound, such as other 4-methoxyphenyl (B3050149) derivatives, reveal key aspects of its electronic nature and reactivity.

The electronic properties are largely governed by the interplay between the electron-donating methoxy (B1213986) group (-OCH₃) on the phenyl ring and the electron-withdrawing aldehyde group (-CHO). The methoxy group increases the electron density of the aromatic ring through resonance, making it more nucleophilic. Conversely, the aldehyde group withdraws electron density, rendering the carbonyl carbon electrophilic.

The reactivity of this compound can be quantitatively described by global reactivity descriptors derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The HOMO is primarily localized on the electron-rich methoxyphenyl ring. Its energy is indicative of the molecule's ability to donate electrons. A higher HOMO energy suggests greater nucleophilicity.

LUMO: The LUMO is predominantly centered on the butanal moiety, specifically the π* orbital of the carbonyl group. Its energy reflects the molecule's capacity to accept electrons. A lower LUMO energy indicates greater electrophilicity.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap signifies that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

| Descriptor | Formula | Significance | Representative Value |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. | ~ 8.5 eV |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. | ~ 1.2 eV |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. | ~ 4.85 eV |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. | ~ 3.65 eV |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. | ~ 0.14 eV⁻¹ |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of electrophilic power. | ~ 3.22 eV |

These parameters collectively suggest that this compound possesses both nucleophilic (at the aromatic ring) and electrophilic (at the carbonyl carbon) centers, making it a versatile intermediate in organic synthesis.

A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is invaluable for predicting how the molecule will interact with other reagents.

For this compound, the MESP analysis would reveal the following key features:

Negative Potential Regions (Red/Yellow): The most negative electrostatic potential is concentrated around the oxygen atom of the carbonyl group due to the presence of lone pairs of electrons. A secondary region of negative potential is associated with the oxygen of the methoxy group and the π-system of the aromatic ring. These areas are susceptible to attack by electrophiles.

Positive Potential Regions (Blue): The most positive electrostatic potential is located around the hydrogen atom of the aldehyde group and the carbonyl carbon. The protons on the aromatic ring and the aliphatic chain also exhibit positive potential. These regions are prone to attack by nucleophiles.

The MESP map visually confirms the dual reactivity of the molecule, with the aldehyde group acting as an electrophilic site and the methoxyphenyl ring as a nucleophilic site.

Molecular Modeling and Conformation Analysis

The three-dimensional structure and conformational flexibility of this compound are crucial for its reactivity and interactions with other molecules. Molecular modeling techniques, such as molecular mechanics and DFT calculations, can be used to identify the most stable conformations.

The key sources of conformational flexibility in this compound are the rotation around the C-C single bonds of the butanal chain and the bond connecting the phenyl ring to the chiral carbon.

Computational studies would likely identify several low-energy conformers. The most stable conformation is expected to be one that minimizes steric hindrance between the bulky methoxyphenyl group, the ethyl group, and the aldehyde group attached to the chiral center. The orientation of the methoxy group relative to the butanal side chain would also influence conformational stability. The preferred conformations would place the large substituents in anti or gauche arrangements to alleviate steric strain.

Reaction Mechanism Modeling and Simulation

Computational modeling can be employed to simulate the mechanisms of reactions involving this compound, providing detailed information about transition states, intermediates, and reaction energy profiles. This is particularly useful for understanding reaction kinetics and selectivity.

Examples of reaction mechanisms that could be modeled include:

Nucleophilic Addition to the Carbonyl Group: Modeling the addition of a nucleophile (e.g., a Grignard reagent or a cyanide ion) to the aldehyde would involve locating the transition state for the formation of the new C-Nu bond. Such models can predict the stereochemical outcome of the reaction, especially given the presence of a chiral center.

Oxidation of the Aldehyde: The mechanism of oxidation to the corresponding carboxylic acid can be investigated, for example, by modeling the reaction with an oxidizing agent like chromic acid. This would help in understanding the energetics of the reaction pathway.

Electrophilic Aromatic Substitution: The directing effect of the methoxy group and the deactivating effect of the butanal side chain on electrophilic substitution reactions on the phenyl ring can be rationalized through computational modeling of the intermediates formed during the reaction.

These simulations provide activation energies and reaction enthalpies, which are critical for optimizing reaction conditions.

Structure-Property Relationship Studies for Design Principles

By systematically modifying the structure of this compound in silico and calculating the resulting properties, it is possible to establish structure-property relationships. These relationships are fundamental for the rational design of new molecules with desired characteristics.

For instance, computational studies could explore how changes in the substituents on the phenyl ring or modifications to the aliphatic chain affect the electronic and steric properties of the molecule.

| Structural Modification | Predicted Effect on Properties |

| Replacing -OCH₃ with -NO₂ | Decreases electron density of the ring, increases the electrophilicity of the carbonyl carbon. |

| Replacing -OCH₃ with -N(CH₃)₂ | Increases electron density of the ring more than -OCH₃, enhancing its nucleophilicity. |

| Increasing the length of the alkyl chain | May introduce more conformational flexibility and alter steric hindrance around the reactive centers. |

| Introducing unsaturation in the alkyl chain | Could alter the electronic properties and provide new sites for reactivity. |

These studies can guide the synthesis of analogues of this compound with tailored reactivity for specific applications.

In Silico Predictions for Synthetic Design and Optimization

Computational tools can play a significant role in the design and optimization of synthetic routes to this compound.

Retrosynthetic Analysis: Software can assist in identifying potential synthetic pathways by performing retrosynthetic analysis, breaking down the target molecule into simpler, commercially available starting materials.

Reaction Condition Optimization: Computational models can be used to predict the outcome of a reaction under different conditions (e.g., temperature, solvent, catalyst). For example, DFT calculations can help in selecting a suitable catalyst for a specific transformation by modeling the catalytic cycle and identifying the rate-determining step.

Prediction of Spectroscopic Properties: Computational methods can predict spectroscopic data such as NMR chemical shifts and IR vibrational frequencies. These predictions can aid in the characterization and identification of the synthesized compound by comparing the calculated spectra with experimental data.

By leveraging these in silico techniques, chemists can design more efficient and sustainable synthetic strategies, reducing the need for extensive experimental trial and error.

Role and Applications of 2 4 Methoxyphenyl Butanal in Complex Organic Synthesis

Building Block for Advanced Pharmaceutical Intermediates

The synthesis of novel therapeutic agents often relies on the availability of versatile chemical building blocks that can be elaborated into complex molecular structures. Molecules containing the 2-(4-methoxyphenyl) moiety are of significant interest in medicinal chemistry, and the butanal derivative serves as a potential precursor to a range of advanced pharmaceutical intermediates. A prominent example is the synthesis of substituted indazoles, a class of heterocyclic compounds known for their broad spectrum of pharmacological activities.

Research has demonstrated the synthesis of 2-phenyl-2H-indazole derivatives, which have shown promising antiprotozoal activity. In these syntheses, a common precursor is a Schiff base formed from an aniline (B41778) and a benzaldehyde (B42025) derivative. The 4-methoxyphenyl (B3050149) group is a key substituent in some of the most potent compounds synthesized, such as 2-(4-Methoxyphenyl)-2H-Indazole. The synthesis of this and related compounds often involves a one-pot procedure combining ultrasound-assisted synthesis with a Cadogan cyclization.

Furthermore, the 2-(4-methoxyphenyl) group is a feature in more complex hybrid molecules, such as indazol-pyrimidine derivatives, which have been investigated for their antiproliferative activity against human cancer cell lines. For instance, compounds like 5-fluoro-N4-(1H-indazol-5-yl)-N2-(4-methoxyphenyl)pyrimidine-2,4-diamine have shown significant cytotoxic activity against breast cancer cell lines. The synthesis of these complex heterocyclic systems highlights the importance of methoxyphenyl-containing building blocks in the development of new potential anticancer agents.

The table below summarizes key findings related to the synthesis of indazole-based pharmaceutical intermediates containing the 4-methoxyphenyl group.

| Compound Class | Synthetic Method | Key Intermediate | Biological Activity |

| 2-Phenyl-2H-Indazoles | Ultrasound-assisted one-pot synthesis & Cadogan's cyclization | Schiff base | Antiprotozoal |

| Indazol-Pyrimidine Hybrids | Nucleophilic substitution | N-(2-chloro-5-substituted pyrimidin-4-yl)-1H-indazol-5-amine | Antiproliferative |

Precursor in Natural Product Synthesis

While 2-(4-methoxyphenyl)butanal possesses a structure that could potentially be incorporated into the carbon skeletons of various natural products, a review of the available scientific literature does not provide specific examples of its use as a direct precursor in the total synthesis of alkaloids, terpenes, or other major classes of natural products. The application of this particular aldehyde in this area of organic synthesis is not extensively documented.

Contribution to Novel Carbon-Carbon Bond Formation Methodologies

The formation of new carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular frameworks from simpler precursors. The aldehyde functionality of this compound makes it a suitable electrophile for a variety of C-C bond-forming reactions, including aldol (B89426) condensations, Wittig reactions, and nucleophilic additions of organometallic reagents.

A notable example demonstrating the reactivity of a closely related compound is the base-catalyzed synthesis of 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. In this reaction, (4-methoxyphenyl)acetonitrile, which possesses an activated methylene (B1212753) group, acts as the nucleophile, while 3,4,5-trimethoxybenzaldehyde (B134019) serves as the electrophilic aldehyde component. The reaction proceeds via a Knoevenagel-type condensation, a classic C-C bond-forming strategy, to yield the acrylonitrile (B1666552) product. This synthesis illustrates how the 2-(4-methoxyphenyl) scaffold can be readily incorporated into more complex structures through established C-C bond formation protocols.

The table below outlines the key components of this exemplary carbon-carbon bond-forming reaction.

| Reaction Type | Nucleophile | Electrophile | Product |

| Knoevenagel-type Condensation | (4-methoxyphenyl)acetonitrile | 3,4,5-trimethoxybenzaldehyde | 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile |

Strategic Intermediate for Stereoselective Synthesis

The creation of chiral molecules with a specific three-dimensional arrangement of atoms is a critical challenge in modern organic synthesis, particularly in the development of pharmaceuticals where enantiomers can have vastly different biological activities. Chiral building blocks, which are enantiomerically pure compounds, are invaluable tools for the construction of stereochemically defined molecules. This compound, with a stereocenter at the carbon alpha to the aldehyde group, has the potential to serve as such a chiral building block.

While specific stereoselective syntheses starting directly from enantiomerically pure this compound are not widely reported, the utility of the 2-(4-methoxyphenyl) moiety in stereoselective transformations is well-established. For example, the asymmetric synthesis of 3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one has been achieved with high enantioselectivity. This synthesis involves a key stereoselective reduction step, demonstrating that the 2-(4-methoxyphenyl) group is compatible with and can be a part of chiral molecular architectures created through modern asymmetric synthesis methods.

The development of stereoselective strategies often involves the use of chiral catalysts or auxiliaries to control the formation of a specific stereoisomer. The aldehyde group in this compound is a prime site for such transformations, including asymmetric aldol reactions, enantioselective additions of organometallic reagents, and asymmetric reductions, which could lead to the synthesis of valuable chiral alcohols and other intermediates.

Applications in Catalyst Design and Development

The design of novel catalysts, particularly for asymmetric synthesis, is a field of intense research. Chiral organic molecules are often used as ligands for metal-based catalysts or as organocatalysts themselves. These catalysts are designed to create a chiral environment around the reactants, influencing the stereochemical outcome of the reaction.

However, based on the available scientific literature, there are no specific, documented instances of this compound or its direct derivatives being employed in the design and development of new catalysts. While its structural motifs, such as the chiral center and the aromatic ring, could theoretically be incorporated into a catalyst framework, this application has not been reported.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Green Synthetic Routes

The chemical industry's increasing focus on environmental stewardship is driving a shift away from traditional synthetic methods that often rely on hazardous reagents and generate significant waste. For 2-(4-Methoxyphenyl)butanal, future research will prioritize the development of green synthetic routes that align with the principles of sustainability.

One of the most promising approaches is the use of biocatalysis. nih.govnih.gov Enzymes offer high selectivity and can operate under mild, aqueous conditions, providing a greener alternative to conventional catalysts. chemrxiv.org Research into enzymes such as alcohol dehydrogenases (ADHs), amine oxidases, and α-dioxygenases could yield efficient pathways for producing aldehydes from corresponding alcohols, amines, or fatty acids. nih.govchemrxiv.orgmdpi.comacs.org For instance, an amine oxidase from Lathyrus cicera has demonstrated potential for synthesizing various aldehydes from primary amines in aqueous media at neutral pH. mdpi.com The development of whole-cell biocatalysts, which are cost-effective and easily replicated, further enhances the industrial viability of these methods. chemrxiv.org

Another green chemistry approach involves microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption. scielo.org.mx Studies have shown the successful bioreduction of aromatic aldehydes to alcohols using plant extracts like Aloe vera under microwave irradiation, a concept that could be reversed or adapted for the oxidation step required to synthesize this compound. scielo.org.mx These methods represent a move towards processes that are not only environmentally benign but also highly efficient.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The presence of a stereocenter at the α-position of this compound makes its enantioselective synthesis a critical area of research. Future efforts will concentrate on novel catalytic systems that can deliver high yields and excellent enantioselectivity, which is particularly important for applications in pharmaceuticals and materials science.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Specifically, Singly Occupied Molecular Orbital (SOMO) catalysis presents an innovative strategy for the intramolecular α-arylation of aldehydes. nih.govacs.org This method involves the oxidation of a chiral enamine intermediate to form a 3π-electron radical cation, which can then undergo an enantioselective reaction with an aryl group. nih.govacs.org This approach could be adapted to construct the α-aryl aldehyde motif of this compound with high enantiomeric excess (ee).

Furthermore, the combination of metal and organic catalysts offers a synergistic approach to enantioselective α-arylation. nih.govacs.org Research has demonstrated that using diaryliodonium salts as the aryl source in conjunction with a copper catalyst and a chiral amine organocatalyst can produce enolizable α-aryl aldehydes without racemization. nih.govchembites.org This dual catalytic system operates under mild conditions and could be highly effective for synthesizing optically pure (S)- or (R)-2-(4-Methoxyphenyl)butanal. nih.govacs.org The development of novel iron(II) complexes and lanthanide-based catalysts also shows promise for the highly selective and efficient reduction or functionalization of aldehydes, further expanding the toolkit for synthesizing chiral derivatives. acs.orgnih.gov

| Catalytic System | Mechanism Principle | Key Advantages | Potential for this compound |

|---|---|---|---|